5-Bromo-N-propylpyrimidin-2-amine
Description
5-Bromo-N-propylpyrimidin-2-amine (C₇H₁₀BrN₃, MW: 232.08 g/mol) is a brominated pyrimidine derivative featuring a propylamine substituent at the 2-position. It serves as a key intermediate in pharmaceutical and agrochemical synthesis, particularly in copper-mediated cross-coupling reactions (e.g., Buchwald-Hartwig amination) and as a precursor for protected carbamates . Its synthesis typically involves nucleophilic substitution of 5-bromo-2-chloropyrimidine with propylamine under basic conditions, though commercial availability has been discontinued, as noted in product catalogs .
Properties
IUPAC Name |
5-bromo-N-propylpyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BrN3/c1-2-3-9-7-10-4-6(8)5-11-7/h4-5H,2-3H2,1H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKPSCRPSLFEGGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=NC=C(C=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30675149 | |
| Record name | 5-Bromo-N-propylpyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30675149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187385-92-7 | |
| Record name | 5-Bromo-N-propylpyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30675149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N-propylpyrimidin-2-amine typically involves the bromination of N-propylpyrimidin-2-amine. One common method is the direct bromination of the pyrimidine ring using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-N-propylpyrimidin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiols, and alkoxides. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products can include various substituted pyrimidines.
Oxidation Products: Oxidation can yield pyrimidine oxides.
Reduction Products: Reduction typically results in the formation of amines.
Scientific Research Applications
5-Bromo-N-propylpyrimidin-2-amine has several scientific research applications:
Pharmacological Research: It is used as an inhibitor of protein kinases, making it valuable in cancer research and drug development.
Anti-inflammatory Studies: The compound exhibits anti-inflammatory properties by inhibiting the expression and activities of inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α.
Antimicrobial Research: It has shown potential as an antibacterial, antiviral, and antifungal agent.
Chemical Synthesis: It serves as a building block for the synthesis of more complex pyrimidine derivatives used in various chemical and pharmaceutical applications.
Mechanism of Action
The mechanism of action of 5-Bromo-N-propylpyrimidin-2-amine involves its interaction with molecular targets such as protein kinases. By inhibiting these enzymes, the compound can interfere with signaling pathways that regulate cell growth, proliferation, and survival. This makes it a potential candidate for cancer therapy. Additionally, its anti-inflammatory effects are attributed to the inhibition of key inflammatory mediators, thereby reducing inflammation and associated symptoms .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
The following compounds are structurally and functionally related to 5-Bromo-N-propylpyrimidin-2-amine, differing primarily in substituent groups and heterocyclic core modifications.
Substituted Pyrimidinamines
5-Bromo-N-methylpyrimidin-2-amine (C₅H₇BrN₃, MW: 202.03 g/mol)
- Substituent : Methyl group instead of propyl.
- Key Data : Higher similarity (0.94) to the target compound , with a well-characterized crystal structure (Acta Crystallogr. Sect. E, 2011) .
- Applications : Used in kinase inhibitor synthesis; exhibits simpler purification due to lower molecular weight.
5-Bromo-N,N-dimethylpyrimidin-2-amine (C₆H₉BrN₃, MW: 216.06 g/mol)
- Substituent : Dimethylamine group.
- Synthesis : Achieved in 84% yield via reaction of 5-bromo-2-chloropyrimidine with dimethylamine in THF .
- NMR Data : Distinct singlet at δ 3.13 ppm for methyl protons .
5-Bromo-N-phenylpyrimidin-2-amine (C₁₀H₈BrN₃, MW: 250.10 g/mol)
- Substituent : Aromatic phenyl group.
5-Bromo-N,N-diethylpyrimidin-2-amine (C₈H₁₃BrN₃, MW: 244.11 g/mol)
Heterocyclic Core Modifications
5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine (C₉H₁₁BrClN₃, MW: 276.56 g/mol)
- Structure : Chlorine at 2-position and cyclopentylamine at 4-position.
- Synthesis : 85% yield via substitution of 5-bromo-2,4-dichloropyrimidine with cyclopentylamine .
- Applications : Intermediate in kinase inhibitor development (e.g., FAK inhibitors) .
5-Bromo-N-(diphenylmethylene)pyrimidin-2-amine (C₁₇H₁₂BrN₃, MW: 338.2 g/mol)
Pyridine-Based Analogs
5-Bromo-N-phenylpyridin-2-amine (C₁₁H₉BrN₂, MW: 249.11 g/mol)
- Core Modification : Pyridine instead of pyrimidine.
- Properties : Reduced hydrogen-bonding capacity due to fewer nitrogen atoms; used in optoelectronic materials .
5-Bromo-3-methylpyridin-2-amine (C₆H₇BrN₂, MW: 187.04 g/mol)
Comparative Data Table
Key Findings and Trends
- Substituent Effects : Bulky groups (e.g., cyclopentyl) improve steric hindrance for selective reactions but reduce solubility. Smaller groups (methyl) enhance synthetic accessibility .
- Heterocyclic Core : Pyrimidines offer more hydrogen-bonding sites than pyridines, favoring pharmaceutical applications .
- Safety : Diethyl and phenyl derivatives pose higher hazards, necessitating rigorous safety protocols .
Biological Activity
5-Bromo-N-propylpyrimidin-2-amine is a chemical compound classified under pyrimidine derivatives, which are known for their diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and potential applications in pharmacological research.
Overview of this compound
- Molecular Formula : C7H10BrN3
- CAS Number : 1187385-92-7
This compound features a bromine atom at the 5-position and a propyl group at the 2-position of the pyrimidine ring, which contributes to its unique chemical properties and biological activities.
The biological activity of this compound is primarily attributed to its interactions with various biomolecules:
- Enzyme Interactions : The compound can inhibit or modify the activity of specific enzymes involved in nucleotide metabolism, thereby influencing cellular metabolic pathways.
- Cell Signaling Modulation : It alters key signaling pathways, affecting gene expression and cellular responses to stimuli. This modulation can lead to changes in cell cycle regulation and apoptosis.
- Binding Affinity : The compound binds to active sites of enzymes, which can either inhibit or activate their functions, impacting overall cellular metabolism.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity:
- Antibacterial Activity : It has shown effectiveness against various bacterial strains, suggesting potential use as an antibacterial agent.
- Antifungal Activity : Preliminary studies indicate antifungal properties, although more detailed investigations are required to establish efficacy.
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory properties by inhibiting the expression of inflammatory mediators such as:
- Prostaglandin E2
- Inducible nitric oxide synthase (iNOS)
- Tumor necrosis factor-alpha (TNF-α).
These effects suggest its potential application in treating inflammatory diseases.
Anticancer Potential
This compound is being studied as an inhibitor of protein kinases, which play a crucial role in cancer cell proliferation. Its ability to modulate cell signaling pathways positions it as a candidate for cancer research and drug development.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Cellular Studies : In vitro experiments have shown that this compound influences gene expression related to cell cycle and apoptosis, leading to altered cellular proliferation rates.
- Animal Models : Preclinical studies using animal models have indicated that treatment with this compound can reduce tumor growth in specific cancer types, reinforcing its potential as an anticancer agent.
- Chemical Synthesis Research : The compound serves as an intermediate in synthesizing more complex pyrimidine derivatives with enhanced biological activities, showcasing its versatility in pharmaceutical applications.
Comparison with Similar Compounds
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 5-Bromo-N-cyclopentylpyrimidin-2-amine | 1207293-60-4 | 0.89 |
| 5-Bromo-N-(tert-butyl)pyrimidin-2-amine | 14001-72-0 | 0.89 |
| (5-Bromopyrimidin-2-yl)isopropylamine | 77476-95-0 | 0.93 |
These compounds share structural similarities but differ in their substituents, which can significantly influence their biological activities and pharmacological profiles.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
